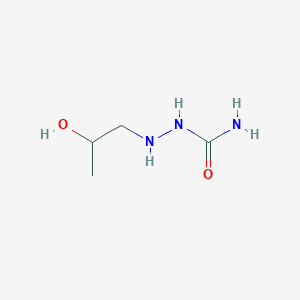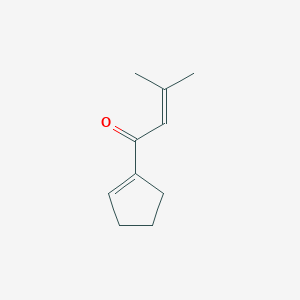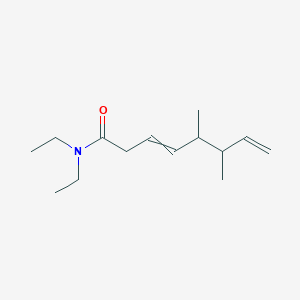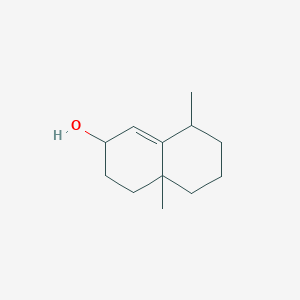![molecular formula C18H18O4 B14650629 2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane) CAS No. 49548-34-7](/img/structure/B14650629.png)
2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[[1,1’-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane) is a chemical compound known for its unique structure and properties. It is a type of epoxy compound, which is characterized by the presence of an oxirane ring. This compound is used in various industrial applications due to its reactivity and ability to form strong, durable bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[1,1’-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of biphenyl derivatives with epichlorohydrin in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[[1,1’-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the oxirane rings to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,2’-[[1,1’-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane) has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: The compound is used in the production of high-performance coatings, adhesives, and composites
Mécanisme D'action
The mechanism of action of 2,2’-[[1,1’-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane) involves the reactivity of the oxirane rings. These rings can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in applications such as polymer cross-linking and drug delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(2,3-epoxypropoxy)butane: Similar in structure but with a butane backbone instead of a biphenyl backbone.
Diglycidyl resorcinol ether: Contains a resorcinol core with two oxirane rings.
Uniqueness
2,2’-[[1,1’-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane) is unique due to its biphenyl backbone, which provides enhanced rigidity and thermal stability compared to other epoxy compounds. This makes it particularly useful in applications requiring high-performance materials .
Propriétés
Numéro CAS |
49548-34-7 |
|---|---|
Formule moléculaire |
C18H18O4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
2-[[2-(oxiran-2-ylmethoxy)-3-phenylphenoxy]methyl]oxirane |
InChI |
InChI=1S/C18H18O4/c1-2-5-13(6-3-1)16-7-4-8-17(21-11-14-9-19-14)18(16)22-12-15-10-20-15/h1-8,14-15H,9-12H2 |
Clé InChI |
KSXHEZAIOUSSDS-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COC2=CC=CC(=C2OCC3CO3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


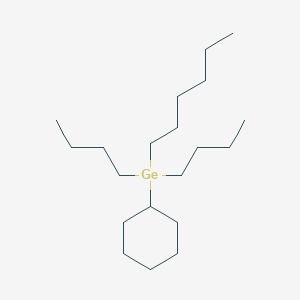

![2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid](/img/structure/B14650558.png)

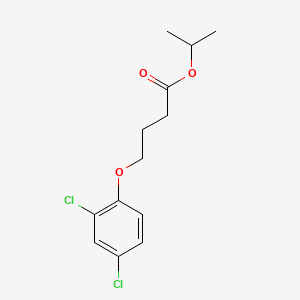
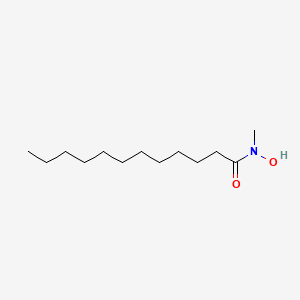
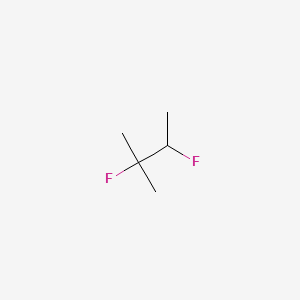
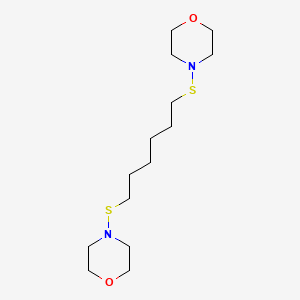

![(NZ)-N-[(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexylidene]hydroxylamine](/img/structure/B14650610.png)
